molecular formula C10H14N2O3 B13207633 1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13207633
M. Wt: 210.23 g/mol
InChI Key: ZXNPVCGKKHKWMP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by an ethyl group at the N1 position and an oxolane (tetrahydrofuran) ring substituent at the C3 position. This compound belongs to a broader class of pyrazole carboxylates, which are of significant interest in medicinal chemistry due to their versatility in drug design, particularly as enzyme inhibitors and antibacterial adjuvants . The oxolane ring introduces stereoelectronic effects that may enhance solubility and binding affinity compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethyl-5-(oxolan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-2-12-9(10(13)14)5-8(11-12)7-3-4-15-6-7/h5,7H,2-4,6H2,1H3,(H,13,14)

InChI Key

ZXNPVCGKKHKWMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCOC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions: The ethyl and oxolan-3-yl groups are introduced through substitution reactions, often using reagents such as ethyl halides and oxolane derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-5-carboxylic acid derivatives share a common core but differ in substituents at the N1, C3, and C5 positions. Below is a detailed comparison with key analogs:

Structural Analogues

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

  • Structure : Replaces the oxolane ring with an isobutyl group.
  • Molecular Formula : C₁₀H₁₆N₂O₂ (MW: 196.25 g/mol).
  • Properties : Reduced polarity compared to the oxolane derivative due to the hydrophobic isobutyl chain. Lower solubility in polar solvents .

1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid Structure: Features a phenyl group at C3. Molecular Formula: C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol). However, it may reduce metabolic stability .

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester

  • Structure : Contains a trifluoromethyl group at C3 and an ethyl ester at C4.
  • Molecular Formula : C₈H₁₀F₃N₂O₂ (MW: 238.17 g/mol).
  • Properties : The electron-withdrawing CF₃ group enhances acidity (pKa ~3.5) and bioavailability .

3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • Structure : Ethyl group at C3 and methyl at N1.
  • Molecular Formula : C₇H₁₀N₂O₂ (MW: 154.17 g/mol).
  • Properties : Simplified structure with lower steric hindrance, often used as a fragment in hit-to-lead optimization .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid 224.23 1.2 12.5 (DMSO) 180–182
1-Ethyl-3-isobutyl analog 196.25 2.8 3.2 (DMSO) 165–167
1-Ethyl-3-phenyl analog 216.24 2.5 1.8 (DMSO) 195–197
1-Ethyl-3-(trifluoromethyl) ester 238.17 2.1 25.0 (EtOH) 92–94

*Predicted using fragment-based methods.

Key Differentiators

  • Oxolane vs. Isobutyl : The oxolane ring improves aqueous solubility by ~4-fold compared to isobutyl, critical for in vivo applications .
  • Oxolane vs. Phenyl : While phenyl enhances target affinity, oxolane balances hydrophilicity and metabolic stability, reducing CYP450 interactions .

Biological Activity

1-Ethyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 2060061-74-5) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, data tables, and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H14_{14}N2_2O\
  • Molecular Weight : 178.23 g/mol
  • Physical State : Solid
  • Solubility : Soluble in organic solvents like methanol

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The biological evaluation of this compound indicates its potential in inhibiting cancer cell proliferation.

Case Study: Antiproliferative Effects

In a study evaluating various pyrazole compounds, it was found that those containing the pyrazole scaffold could inhibit the growth of multiple cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

The compound demonstrated an IC50_{50} value comparable to established anticancer agents, suggesting its efficacy as a potential therapeutic agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymatic pathways associated with tumor growth. Specifically, it has been shown to affect:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)

These targets are critical in cancer cell survival and proliferation .

Antibacterial and Anti-inflammatory Activity

In addition to its anticancer properties, preliminary evaluations suggest that this compound may also possess antibacterial and anti-inflammatory activities. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and reduce inflammation markers in vitro.

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50_{50} ValueReference
This compoundAnticancer15 µM
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidAnticancer10 µM
Pyrazole derivative XAntibacterial20 µg/mL
Pyrazole derivative YAnti-inflammatory25 µg/mL

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